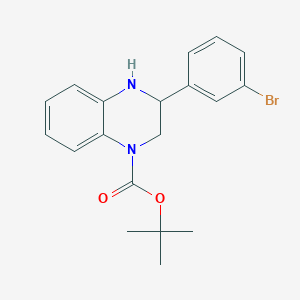
Tert-butyl 3-(3-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
説明
Tert-butyl 3-(3-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate is a useful research compound. Its molecular formula is C19H21BrN2O2 and its molecular weight is 389.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Compounds with similar structures have been used in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds .
Mode of Action
In these reactions, a palladium catalyst facilitates the formation of a carbon-carbon bond between two different organic groups .
Biochemical Pathways
Compounds with similar structures have been used in suzuki–miyaura coupling reactions, which are key in various biochemical synthesis processes .
Result of Action
Similar compounds have been used in suzuki–miyaura coupling reactions, which are crucial for the synthesis of various organic compounds .
Action Environment
It’s worth noting that the suzuki–miyaura coupling reactions, in which similar compounds are involved, are known to be tolerant to various functional groups and mild reaction conditions .
生物活性
Tert-butyl 3-(3-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate (CAS No. 1186194-42-2) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, and biological effects based on diverse research findings.
- Molecular Formula : C19H21BrN2O2
- Molecular Weight : 389.29 g/mol
- Structure : The compound features a tetrahydroquinoxaline core substituted with a bromophenyl group and a tert-butyl ester.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include:
- Formation of the tetrahydroquinoxaline framework.
- Bromination of the phenyl group.
- Esterification to introduce the tert-butyl group.
Pharmacological Effects
Research has indicated that compounds similar to this compound exhibit various biological activities:
- Antitumor Activity : Some studies suggest that tetrahydroquinoxaline derivatives possess cytotoxic effects against cancer cell lines. The presence of the bromophenyl moiety may enhance this activity by increasing lipophilicity and facilitating membrane penetration.
- Neuroprotective Effects : Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress and apoptosis, potentially through modulation of glutamate receptors and other neuroprotective pathways.
- Antimicrobial Properties : Certain derivatives have demonstrated activity against various bacterial strains, indicating potential as antimicrobial agents.
Case Studies
Several case studies have highlighted the biological activity of related compounds:
- Case Study 1 : A study on a tetrahydroquinoxaline derivative demonstrated significant inhibition of tumor growth in xenograft models, suggesting potential for development as an anticancer agent.
- Case Study 2 : Research on neuroprotective effects revealed that similar compounds could reduce neuronal death in models of ischemia through modulation of calcium influx and oxidative stress pathways.
Data Summary
The following table summarizes key findings related to the biological activity of tetrahydroquinoxaline derivatives:
特性
IUPAC Name |
tert-butyl 3-(3-bromophenyl)-3,4-dihydro-2H-quinoxaline-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O2/c1-19(2,3)24-18(23)22-12-16(13-7-6-8-14(20)11-13)21-15-9-4-5-10-17(15)22/h4-11,16,21H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKYOWSEBJLQMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(NC2=CC=CC=C21)C3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















